molecular formula C9H8N2O2 B028222 1-Methylindazole-3-carboxylic acid CAS No. 50890-83-0

1-Methylindazole-3-carboxylic acid

Cat. No.: B028222
CAS No.: 50890-83-0
M. Wt: 176.17 g/mol
InChI Key: OVVDFORZEGKEJM-UHFFFAOYSA-N
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Description

NBI-35965 hydrochloride is a selective, orally active, and brain-penetrant corticotropin-releasing factor receptor 1 antagonist. It has a high affinity for corticotropin-releasing factor receptor 1 with a K value of 4 nM and a pK value of 8.5. This compound does not inhibit corticotropin-releasing factor receptor 2. NBI-35965 hydrochloride reduces corticotropin-releasing factor or stress-induced adrenocorticotropic hormone production in vivo with pIC values of 7.1 and 6.9, respectively. It also exhibits anxiolytic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBI-35965 hydrochloride involves the design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists. The specific synthetic routes and reaction conditions are detailed in the literature, including the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for NBI-35965 hydrochloride are not extensively documented in the public domain. the compound is available from various suppliers, indicating that it is produced on a commercial scale for research purposes .

Chemical Reactions Analysis

Types of Reactions

NBI-35965 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of NBI-35965 hydrochloride.

    Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving NBI-35965 hydrochloride include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, are detailed in the literature .

Major Products Formed

The major products formed from the reactions of NBI-35965 hydrochloride depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

NBI-35965 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    NBI-27914: Another corticotropin-releasing factor receptor 1 antagonist with similar properties.

    Antalarmin: A non-peptide corticotropin-releasing factor receptor 1 antagonist with anxiolytic effects.

    CP-154,526: A selective corticotropin-releasing factor receptor 1 antagonist used in research.

Uniqueness

NBI-35965 hydrochloride is unique due to its high selectivity for corticotropin-releasing factor receptor 1, its ability to penetrate the brain, and its oral activity. These properties make it a valuable tool for studying the role of corticotropin-releasing factor receptors in stress and anxiety-related disorders .

Properties

IUPAC Name

1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVDFORZEGKEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351050
Record name 1-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50890-83-0
Record name 1H-Indazole-3-carboxylic acid, 1-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylindazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazole-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CARBOXY-1-METHYLINDAZOLE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 1-methylindazole-3-carboxylic acid, methyl ester (1.00 g, 0.0053 mol) was stirred in a mixture of methanol (10 mL)/2N NaOH solution (120 mL) at reflux temperature for 2 hours. After cooling, the mixture was diluted with water (100 mL) and acidified with 6N HCl solution. The white solid that formed was collected by filtration and dried under ambient conditions for 6 days to give 0.86 g (92% yield) of the product; mp 215°-216° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

Methyl-1-methylindazole-3-carboxylate (3.1 g, 0.016 mol) was stirred with a solution of sodium hydroxide (0.78 g, 0.02 mol) in tetrahydrofuran (100 ml) for 2 hours at room temperature, the solution evaporated and the yellow residue were dissolved in water. Acidification with methanesulfonic acid precipitated 1-methylindazole-3-carboxylic acid (2.19 g). A further crop (0.3 g) was obtained by extraction of the aqueous acid solution with a mixture of ether and methylene chloride. Total yield 2.49 g (87%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1-methylindazole-3-carboxylic acid, methyl ester (1.00 g, 0.0053 mole; was stirred in a mixture of methanol (10 ml)/2N NaOH solution (120 ml) at reflux temperature for 2 hours. After cooling, the mixture was diluted with water (100 ml) and acidified with 6N HCl solution. The white solid that formed was collected by filtration and dried under ambient conditions for 6 days to give 0.86 g (92% yield) of the product; mp 215°-216° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
92%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

In THF (250 ml) was dissolved methyl 1-methylindazole-3-carboxylate (4.49 g, 23.6 mmol). To the resulting solution was added 0.25N NaOH (145 ml, 35.4 mmol), followed by stirring at room temperature for 24 hours. The reaction mixture was distilled under reduced pressure to remove the solvent. To the residue was added 1N HCl (145 ml). The crystals thus precipitated were collected by filtration under reduced pressure, washed with water, and dried under reduced pressure to give 1-methylindazole-3-carboxylic acid (2.81 g, 68%) as a pale yellow solid.
Name
Quantity
145 mL
Type
reactant
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 1-methyl-1H-indazole-3-carboxylic acid in the pharmaceutical industry?

A1: 1-Methyl-1H-indazole-3-carboxylic acid serves as a key intermediate in synthesizing Granisetron Hydrochloride []. Granisetron Hydrochloride is a potent antiemetic drug used to prevent and treat nausea and vomiting caused by chemotherapy and radiotherapy.

Q2: How is 1-methyl-1H-indazole-3-carboxylic acid converted into Granisetron Hydrochloride?

A2: The synthesis involves treating 1-methylindazole-3-carboxylic acid with thionyl chloride (SOCl2) to form its acyl chloride. This acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in the presence of triethylamine (Et3N). Finally, treatment with hydrochloric acid (HCl) yields Granisetron Hydrochloride [].

Q3: Are there analytical methods to detect 1-methyl-1H-indazole-3-carboxylic acid in pharmaceutical formulations?

A3: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is a validated method for determining 1-methyl-1H-indazole-3-carboxylic acid, especially as a degradation product of Granisetron [, ]. This technique enables the simultaneous quantification of Granisetron, 1-methyl-1H-indazole-3-carboxylic acid, and other preservatives in pharmaceutical products like oral drops and solutions.

Q4: What is the structural characterization of 1-methyl-1H-indazole-3-carboxylic acid?

A4: * Molecular Formula: C9H8N2O2 []* Molecular Weight: 176.17 g/mol * Spectroscopic Data: The structure is confirmed using spectroscopic techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and High-Resolution Mass Spectrometry (HRMS) [].

Q5: What is known about the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid?

A5: The asymmetric unit of the crystal structure contains two molecules of 1-methyl-1H-indazole-3-carboxylic acid. These molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. Additionally, a C—H⋯O interaction is also observed within the crystal structure [].

Q6: Can 1-methyl-1H-indazole-3-carboxylic acid be used to synthesize other compounds besides Granisetron?

A6: Yes, researchers have used 1-methyl-1H-indazole-3-carboxylic acid as a starting material to synthesize a series of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazole derivatives. This synthesis involves converting the carboxylic acid into various amides followed by heterocyclization [].

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